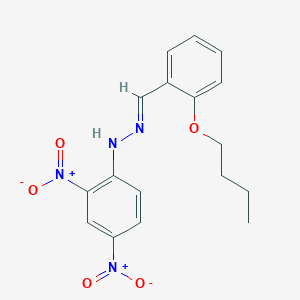
(1E)-1-(2-butoxybenzylidene)-2-(2,4-dinitrophenyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E)-1-[(2-BUTOXYPHENYL)METHYLIDENE]-2-(2,4-DINITROPHENYL)HYDRAZINE is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[(2-BUTOXYPHENYL)METHYLIDENE]-2-(2,4-DINITROPHENYL)HYDRAZINE typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific reagents and conditions can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
(1E)-1-[(2-BUTOXYPHENYL)METHYLIDENE]-2-(2,4-DINITROPHENYL)HYDRAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
Chemistry
In chemistry, (1E)-1-[(2-BUTOXYPHENYL)METHYLIDENE]-2-(2,4-DINITROPHENYL)HYDRAZINE can be used as a reagent in various organic synthesis reactions. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be used in the study of enzyme inhibition and as a probe for detecting specific biomolecules.
Medicine
Potential medical applications include its use as a precursor for the synthesis of pharmaceutical compounds.
Industry
In industry, the compound can be used in the production of dyes, pigments, and other materials.
作用机制
The mechanism by which (1E)-1-[(2-BUTOXYPHENYL)METHYLIDENE]-2-(2,4-DINITROPHENYL)HYDRAZINE exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The pathways involved may include inhibition of enzyme activity or binding to specific receptors.
相似化合物的比较
Similar Compounds
- (1E)-1-[(2-METHOXYPHENYL)METHYLIDENE]-2-(2,4-DINITROPHENYL)HYDRAZINE
- (1E)-1-[(2-ETHOXYPHENYL)METHYLIDENE]-2-(2,4-DINITROPHENYL)HYDRAZINE
Uniqueness
The uniqueness of (1E)-1-[(2-BUTOXYPHENYL)METHYLIDENE]-2-(2,4-DINITROPHENYL)HYDRAZINE lies in its specific butoxyphenyl and dinitrophenyl groups, which confer distinct chemical and physical properties compared to similar compounds.
属性
分子式 |
C17H18N4O5 |
|---|---|
分子量 |
358.3 g/mol |
IUPAC 名称 |
N-[(E)-(2-butoxyphenyl)methylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C17H18N4O5/c1-2-3-10-26-17-7-5-4-6-13(17)12-18-19-15-9-8-14(20(22)23)11-16(15)21(24)25/h4-9,11-12,19H,2-3,10H2,1H3/b18-12+ |
InChI 键 |
DQBRHFRIMZEPDC-LDADJPATSA-N |
手性 SMILES |
CCCCOC1=CC=CC=C1/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
CCCCOC1=CC=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B11564964.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11564967.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B11564969.png)
![N'-[(1E)-(6-bromo-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide](/img/structure/B11564971.png)
![N-(1-{N'-[(E)-(3-Methoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide](/img/structure/B11564976.png)
![6-Amino-4-(2,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11564977.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide](/img/structure/B11564978.png)
![(4E,4'E)-4,4'-{benzene-1,4-diylbis[imino(E)methylylidene]}bis[5-methyl-2-(2-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11564979.png)
![N-({N'-[(1E,2E)-2-Methyl-3-phenylprop-2-EN-1-ylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11564980.png)
![methyl 4-[(E)-{2-[(naphthalen-2-ylamino)(oxo)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B11564985.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-7-(3-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11564988.png)
![2-[(2-methylphenyl)amino]-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide (non-preferred name)](/img/structure/B11564993.png)
![2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(2,6-diethylphenyl)-2-oxoacetamide](/img/structure/B11564994.png)
![2-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B11565000.png)
